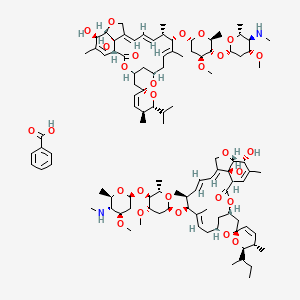

Emamectin (Benzoate)

描述

Emamectin benzoate is a semi-synthetic derivative of abamectin, belonging to the avermectin family of 16-membered macrocyclic lactones. It is widely used as an insecticide due to its high efficacy against a broad spectrum of lepidopterous and coleopterous pests. Emamectin benzoate is known for its chloride channel activation properties, which prevent muscle contraction in pests, leading to their death .

准备方法

Synthetic Routes and Reaction Conditions: Emamectin benzoate is synthesized through a series of chemical reactions starting from avermectin B1. The key steps involve the introduction of a methylamino group at the 4’’ position and the formation of the benzoate salt. The synthetic route typically includes:

Amination Reaction: Using aminating agents such as seven methyl silazane to introduce the methylamino group.

Protection and Deprotection: Protecting groups are used to facilitate selective reactions, which are later removed under specific conditions.

Industrial Production Methods: Industrial production of emamectin benzoate involves large-scale fermentation of Streptomyces avermitilis to produce avermectin B1, followed by chemical modification to introduce the desired functional groups. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

化学反应分析

Types of Reactions: Emamectin benzoate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学研究应用

Emamectin benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrocyclic lactones and their chemical properties.

Biology: Employed in studies on insect physiology and resistance mechanisms.

Medicine: Investigated for its potential use in treating parasitic infections.

Industry: Utilized in the development of new insecticides and pest control strategies

作用机制

Emamectin benzoate exerts its effects by activating chloride channels in the nervous system of pests. This action amplifies the effects of glutamate, an inhibitory neurotransmitter, leading to hyperpolarization of nerve cells and subsequent paralysis and death of the pest. The molecular targets include glutamate-gated chloride channels and gamma-aminobutyric acid (GABA) receptors .

相似化合物的比较

- Abamectin

- Ivermectin

- Doramectin

- Eprinomectin

- Moxidectin

- Selamectin

Emamectin benzoate stands out due to its high efficacy and broad-spectrum activity, making it a valuable tool in pest management.

生物活性

Emamectin benzoate is a semi-synthetic derivative of avermectin, primarily used as an insecticide and acaricide in agricultural practices. Its biological activity is notable for its effectiveness against various pests, including nematodes and insects, while also raising concerns regarding its toxicity to non-target organisms. This article reviews the biological activity of emamectin benzoate, focusing on its efficacy, toxicity profiles, and environmental impact based on diverse research findings.

Emamectin benzoate is characterized by its ability to penetrate leaf tissues and exert residual activity against pests. It primarily functions by interfering with the transmission of nerve impulses in target organisms, leading to paralysis and eventual death. The compound's structure consists of a mixture of at least 90% 4"-epi-methylamino-4"-deoxyavermectin B1, with a maximum of 10% 4"-epi-methylamino-4"-deoxyavermectin B1b benzoate .

Insecticidal Activity

Emamectin benzoate has demonstrated significant efficacy against various insect pests. A study evaluating its effectiveness against Cydia pomonella (codling moth) reported high toxicity levels, indicating its potential as a reliable pest control agent . Another investigation focused on the pine wood nematode (Bursaphelenchus xylophilus) showed that emamectin formulations could significantly inhibit nematode reproduction and cause paralysis at specific concentrations .

Nematocidal Activity

Research has shown that emamectin benzoate exhibits nematicidal properties, particularly against root-knot nematodes. A study indicated that after 48 hours of exposure, emamectin significantly affected the motility of juvenile nematodes, demonstrating its potential as a biocontrol agent in agricultural settings .

Aquatic Toxicity

The toxicity of emamectin benzoate extends to aquatic organisms. A laboratory toxicity test using zebrafish embryos revealed that exposure to the compound resulted in significant malformations and increased oxidative stress at various concentrations. The effective concentration (EC50) for hatching rate and other developmental indicators was found to be as low as 2.15 µg/mL .

Risk Assessment Studies

Risk assessments have highlighted the potential hazards posed by emamectin benzoate to non-target species. A comprehensive analysis indicated that while it is effective against target pests, it also poses risks to beneficial insects and aquatic life due to its persistent nature in the environment .

Case Studies

- Effect on Root-Knot Nematodes : A study assessed the impact of emamectin benzoate on root-knot nematodes in tomato crops. The results demonstrated a marked reduction in nematode populations and improved tomato yields when treated with appropriate concentrations of emamectin benzoate .

- Comparative Efficacy Study : A recent investigation compared various formulations of emamectin benzoate against Bursaphelenchus xylophilus. The study found significant differences in sublethal toxicities among formulations, suggesting that formulation composition can greatly influence biological activity .

Data Summary Table

属性

IUPAC Name |

benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75NO13.C48H73NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;1-25(2)42-28(5)17-18-47(62-42)23-34-20-33(61-47)16-15-27(4)43(26(3)13-12-14-32-24-55-45-41(50)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-11)44(31(8)57-39)60-38-21-36(53-10)40(49-9)30(7)56-38;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;12-15,17-19,25-26,28,30-31,33-45,49-50,52H,16,20-24H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;13-12+,27-15+,32-14+;/t26?,27-,29-,31+,32-,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44+,45-,46+,48+,49+;26-,28-,30+,31-,33+,34-,35-,36+,37-,38-,39-,40+,41+,42+,43-,44-,45+,47+,48+;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEUZFODPHOJLJ-XBCCJRATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)NC)OC)OC)\C)C.C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H154N2O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1880.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。